molecular formula C12H5Cl5O B12691091 2,2',4,6,6'-Pentachlorodiphenyl ether CAS No. 727738-77-4

2,2',4,6,6'-Pentachlorodiphenyl ether

Cat. No.: B12691091
CAS No.: 727738-77-4
M. Wt: 342.4 g/mol
InChI Key: BTEUFGHCTDYVPC-UHFFFAOYSA-N
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Description

2,2’,4,6,6’-Pentachlorodiphenyl ether is an organic compound belonging to the class of diphenyl ethers. It consists of two benzene rings linked by an oxygen atom, with five chlorine atoms attached to the benzene rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,6,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene rings.

Industrial Production Methods

Industrial production of 2,2’,4,6,6’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,6,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Chlorinated quinones.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Diphenyl ethers with substituted functional groups.

Scientific Research Applications

2,2’,4,6,6’-Pentachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Explored for its potential use in developing pharmaceuticals with specific properties.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,4,6,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme functions. It may also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,2’,4,4’,5-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether

Uniqueness

2,2’,4,6,6’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly useful in applications requiring long-term persistence.

Properties

CAS No.

727738-77-4

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,5-trichloro-2-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-4-9(16)12(10(17)5-6)18-11-7(14)2-1-3-8(11)15/h1-5H

InChI Key

BTEUFGHCTDYVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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